molecular formula C10H9Cl2NO2 B14165901 N-(2-Acetylphenyl)-2,2-dichloroacetamide CAS No. 6140-12-1

N-(2-Acetylphenyl)-2,2-dichloroacetamide

Cat. No.: B14165901
CAS No.: 6140-12-1
M. Wt: 246.09 g/mol
InChI Key: RXPVDFOFHSWFKA-UHFFFAOYSA-N
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Description

N-(2-Acetylphenyl)-2,2-dichloroacetamide is an organic compound with potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dichloroacetamide moiety. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetylphenyl)-2,2-dichloroacetamide typically involves the acylation of 2-acetylphenylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control over reaction parameters and reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetylphenyl)-2,2-dichloroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The dichloroacetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.

Mechanism of Action

The mechanism of action of N-(2-Acetylphenyl)-2,2-dichloroacetamide involves its interaction with specific molecular targets such as enzymes. For example, the compound can inhibit the activity of cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The exact molecular pathways involved in its action may vary depending on the specific biological context and target enzymes.

Properties

CAS No.

6140-12-1

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

IUPAC Name

N-(2-acetylphenyl)-2,2-dichloroacetamide

InChI

InChI=1S/C10H9Cl2NO2/c1-6(14)7-4-2-3-5-8(7)13-10(15)9(11)12/h2-5,9H,1H3,(H,13,15)

InChI Key

RXPVDFOFHSWFKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C(Cl)Cl

Origin of Product

United States

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